![molecular formula C14H9F6OP B7980823 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene](/img/structure/B7980823.png)
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large quantities of starting materials are processed in batches, with careful monitoring of reaction conditions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be used, allowing for constant production and better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halides or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of materials, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The mechanism by which 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 102467461 or CID 102467462.
Uniqueness: this compound may have unique properties, such as higher reactivity, better stability, or specific biological activity, making it more suitable for certain applications.
Propriétés
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRQTQSIWMMJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
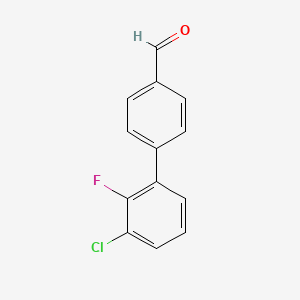
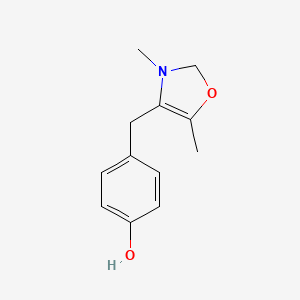
![7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate](/img/structure/B7980773.png)

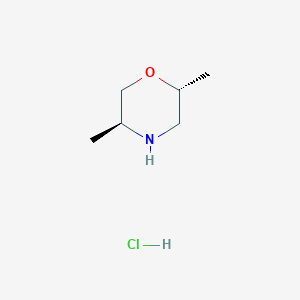
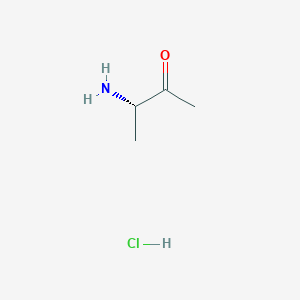
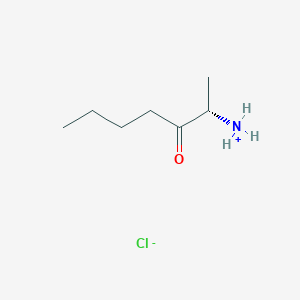
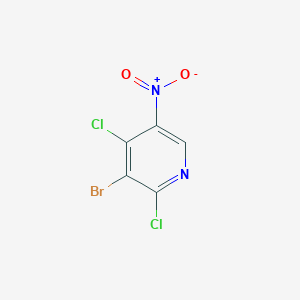
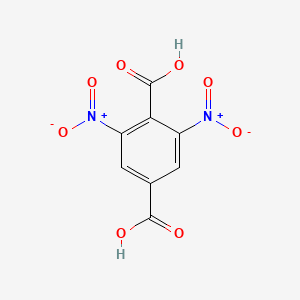
![6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B7980815.png)

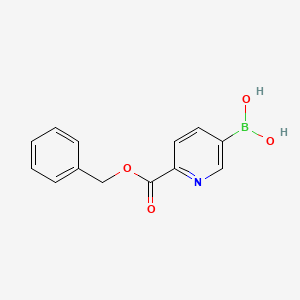
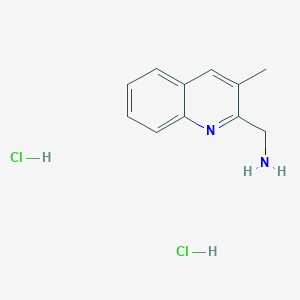
![Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B7980833.png)
